molecular formula C18H20N2O2 B1228660 1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole

1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole

Cat. No.: B1228660
M. Wt: 296.4 g/mol
InChI Key: IJMQQIJXAOPUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole is a member of benzimidazoles.

Scientific Research Applications

  • Antibacterial Properties : Benzimidazoles, including derivatives structurally similar to 1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole, have been identified as potential antibacterial agents. Specifically, certain benzimidazole derivatives exhibit selective antibacterial properties against Helicobacter spp., making them a focus in the treatment of related infections (Kühler et al., 2002).

  • Anticancer Activity : Some benzimidazole derivatives have been synthesized and screened for their anticancer potential. In vitro studies on certain cell lines, such as HeLa and PC3 cells, have indicated moderate cytotoxic effects, suggesting their potential role in cancer treatment (El-Shekeil et al., 2012).

  • Treatment of Alveolar Hydatid Disease : Benzimidazoles are widely used in the chemotherapy of alveolar hydatid disease (AHD). Certain benzimidazole prodrugs have been evaluated for their biological effects against Echinococcus multilocularis metacestodes, showing significant morphological damage to the parasites (Walchshofer et al., 1990).

  • H1-Antihistaminic Agents : Research has shown that derivatives of benzimidazole can act as potent H1-antihistaminic agents. Structural modifications in these derivatives can significantly enhance their antihistaminic activity, making them useful in treating related allergic conditions (Iemura et al., 1986).

  • Inhibitors of DNA Topoisomerase : Certain 1H-benzimidazole derivatives act as inhibitors of type I DNA topoisomerases. These compounds, particularly those with specific electronic characteristics, have shown potent inhibitory effects on mammalian type I DNA topoisomerase activity (Alpan et al., 2007).

  • Corrosion Inhibition : Benzimidazole derivatives have also been investigated for their potential as corrosion inhibitors. They have shown effectiveness in protecting mild steel against corrosion in acidic environments, which can have applications in industrial processes (Yadav et al., 2013).

  • Antibacterial Effect on Transition Metal Complexes : Studies on the antibacterial activity of certain benzimidazole derivatives and their metal complexes have demonstrated efficacy against Gram-positive bacteria, suggesting their potential in antibacterial applications (Tavman et al., 2009).

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-13-18-19-16-5-3-4-6-17(16)20(18)11-12-21-2/h3-10H,11-13H2,1-2H3

InChI Key

IJMQQIJXAOPUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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